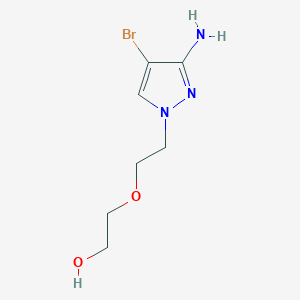![molecular formula C8H9N2NaO3 B13490887 sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)
sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate is a compound that features an imidazole ring and an oxetane ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties . The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure and reactivity.
Vorbereitungsmethoden
The synthesis of sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate can be achieved through various synthetic routes. Common methods for synthesizing imidazole-containing compounds include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, and reactions involving alpha halo-ketones . The oxetane ring can be introduced through cyclization reactions involving appropriate precursors. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The imidazole ring is known for its amphoteric nature, allowing it to participate in both acidic and basic reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications due to the presence of both imidazole and oxetane rings. Imidazole-containing compounds are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The oxetane ring adds to the compound’s reactivity and potential for use in various chemical and biological studies.
Wirkmechanismus
The mechanism of action of sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate involves interactions with molecular targets and pathways associated with its imidazole and oxetane components. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The oxetane ring’s strained structure can facilitate reactions with nucleophiles, further contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate can be compared with other imidazole-containing compounds such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole . These compounds share the imidazole ring but differ in their additional functional groups and overall structure, leading to unique properties and applications.
Eigenschaften
Molekularformel |
C8H9N2NaO3 |
|---|---|
Molekulargewicht |
204.16 g/mol |
IUPAC-Name |
sodium;2-(3-imidazol-1-yloxetan-3-yl)acetate |
InChI |
InChI=1S/C8H10N2O3.Na/c11-7(12)3-8(4-13-5-8)10-2-1-9-6-10;/h1-2,6H,3-5H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
BEWJITXQDYWJGT-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(CO1)(CC(=O)[O-])N2C=CN=C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13490853.png)


![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)





